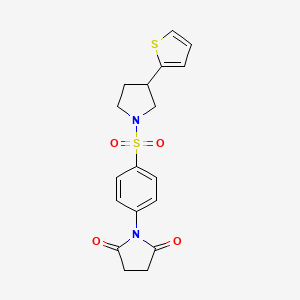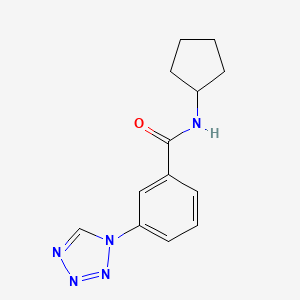
4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride
Descripción general
Descripción
“4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride” is an organosulfur compound . It is a white to light-yellow crystalline powder. It belongs to the sulfonyl chloride group. The chemical formula is C7H5Cl2FO3S and its molecular weight is 259.07 g/mol.
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of the corresponding benzenesulfonic acid with thionyl chloride. The reaction takes place in the presence of a catalyst and heat.Molecular Structure Analysis
The molecular structure of “4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride” can be represented by the SMILES stringCc1ccc(F)cc1S(Cl)(=O)=O . This represents a benzene ring with chloro, fluoro, methoxy, and sulfonyl chloride substituents . Physical And Chemical Properties Analysis
“4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride” is a highly reactive compound that is sensitive to moisture and heat. It is soluble in solvents such as acetone, methanol, and ether.Aplicaciones Científicas De Investigación
Chemical Activation for Biological Attachment 4-Fluorobenzenesulfonyl chloride, closely related to the compound , exhibits strong electron-withdrawing properties due to its fluoride atom. This characteristic makes it an excellent agent for activating hydroxyl groups on various solid supports, such as polystyrene microspheres and cellulose rods, for the covalent attachment of biologicals like enzymes and antibodies. Such activated supports retain biological function effectively and have potential therapeutic applications in bioselective separation processes (Chang et al., 1992).
Synthesis of Key Intermediates for Pesticides The compound 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which shares structural similarities with 4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride, is utilized in the synthesis of key intermediates for the production of pesticides. This demonstrates the role of such chemicals in developing agricultural agents that protect crops from pests and diseases (Xiao-hua Du et al., 2005).
Advanced Oxidation Processes The use of fluoroalkylsulfonyl chlorides in photochemical conditions showcases their application in adding fluoroalkyl groups to electron-deficient alkenes. This process, facilitated by Cu catalysis under visible light, highlights the potential of such compounds in synthesizing α-chloro-β-fluoroalkylcarbonyl products with high yields. The resulting products are significant for further chemical transformations and functionalizations, illustrating the versatile role of fluoroalkylsulfonyl chlorides in synthetic organic chemistry (Xiaojun Tang & W. Dolbier, 2015).
Electrochemical Studies Electrochemical studies involving compounds like 4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride provide insights into the mechanisms of halobenzene fluorination. Understanding these mechanisms is crucial for developing more efficient methods for introducing fluorine into organic molecules, which is of significant interest in pharmaceutical and agrochemical industries (Hirohide Horio et al., 1996).
Fluorobenzene Complex Studies Research into the fluorobenzene–hydrogen chloride complex via microwave spectroscopy and ab initio calculations sheds light on the structural and electronic characteristics of halogenated aromatic compounds. Such studies contribute to our understanding of π-hydrogen bonding and its implications for molecular recognition, catalysis, and material science (M. Sanz et al., 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds such as 2-fluoro-5-methylbenzenesulfonyl chloride and 5-Fluoro-2-methoxybenzenesulfonyl chloride are used as building blocks in organic synthesis, suggesting that this compound may interact with a variety of biological targets depending on the specific context of its use.
Mode of Action
Benzenesulfonyl chloride compounds are generally known to act as sulfonylating agents in organic synthesis . They can react with amines, alcohols, and other nucleophiles, introducing a sulfonyl group into the molecule. This can significantly alter the chemical properties of the target molecule, potentially affecting its biological activity.
Biochemical Pathways
The introduction of a sulfonyl group can significantly alter the properties of a molecule, potentially affecting its interaction with biological targets and its role in biochemical pathways .
Pharmacokinetics
As a synthetic compound used in organic synthesis, its bioavailability and pharmacokinetic profile would likely depend on the specific context of its use and the properties of the resulting product .
Result of Action
The introduction of a sulfonyl group can significantly alter the properties of a molecule, potentially affecting its biological activity .
Propiedades
IUPAC Name |
4-chloro-2-fluoro-5-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO3S/c1-13-6-3-7(14(9,11)12)5(10)2-4(6)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJKNXDUARKHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2827536.png)



![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2827541.png)
![N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2827542.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide](/img/structure/B2827546.png)
![3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2827548.png)

![[4-Fluoro-2-(trifluoromethyl)phenyl]urea](/img/structure/B2827551.png)


